molecular formula C15H13N3O5 B603451 N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide CAS No. 117522-83-5

N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B603451
CAS No.: 117522-83-5
M. Wt: 315.28g/mol
InChI Key: XPLPPZLEYATMBG-CXUHLZMHSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazide group attached to a benzylidene moiety, which is further substituted with hydroxy, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-hydroxy-3-methoxybenzaldehyde in ethanol.
  • Add 3-nitrobenzohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While the laboratory-scale synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, alternative solvents, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential drug candidate for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces from oxidative damage.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways.

    Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-14-7-10(5-6-13(14)19)9-16-17-15(20)11-3-2-4-12(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLPPZLEYATMBG-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333375
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117522-83-5
Record name N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-3-NITROBENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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